molecular formula C9H13NOS B1466476 4-(Thiophen-3-yl)oxan-4-amine CAS No. 1485605-65-9

4-(Thiophen-3-yl)oxan-4-amine

Cat. No. B1466476
CAS RN: 1485605-65-9
M. Wt: 183.27 g/mol
InChI Key: QQZAIFDAEUMCBE-UHFFFAOYSA-N
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Description

“4-(Thiophen-3-yl)oxan-4-amine” is a chemical compound with a molecular weight of 183.27 . It is also known as “3-Thienyl-Oxa-4-Aminobenzenesulfonamide” with a molecular formula of C10H11NO2S2.


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, can be achieved through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains an oxan ring and an amine group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Biological Activity of Heterocyclic Compounds

Heterocyclic compounds like 1,3,4-thiadiazole and oxadiazole derivatives are known for their broad pharmacological potentials. These compounds serve as core scaffolds in medicinal chemistry due to their wide possibilities for chemical modification and diverse biological activities. They have been identified to possess antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-oxadiazole ring, in particular, is a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).

Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles are utilized as raw materials in the fine organic synthesis industry. Their applications extend across agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds also contribute to the production of analytical reagents, flotation reagents, heat-resistant polymers, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Environmental Applications

Recent research has explored the degradation of nitrogen-containing compounds, including aromatic amines, using advanced oxidation processes (AOPs). These studies are pivotal for addressing the resistance of such compounds to conventional degradation methods and for improving the efficacy of water treatment schemes. AOPs have shown promising results in mineralizing nitrogen-containing compounds, potentially indicating environmental applications for related heterocyclic compounds in water purification and pollution control (Bhat & Gogate, 2021).

Catalysis and Synthetic Applications

Cyclic imines, including those related to 4-(Thiophen-3-yl)oxan-4-amine, are involved in Ugi and Ugi-Type reactions, offering efficient routes to pseudopeptides and peptide moieties connected to N-heterocyclic motifs. These compounds are crucial for constructing new drug-like molecules and natural product synthesis, highlighting their significance in pharmaceutical research and development (Nazeri et al., 2020).

Future Directions

Thiophene-based analogs, including “4-(Thiophen-3-yl)oxan-4-amine”, have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.

properties

IUPAC Name

4-thiophen-3-yloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZAIFDAEUMCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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